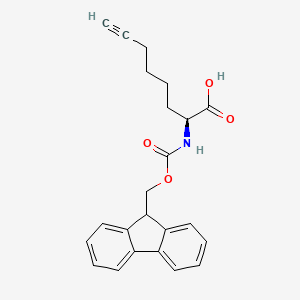

(2s)-2-(Fmoc-amino)-7-octynoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

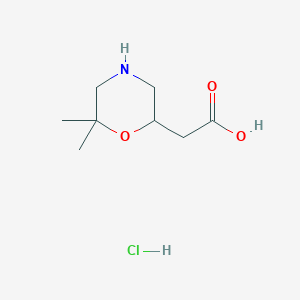

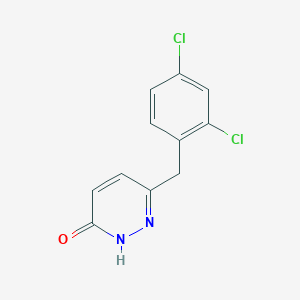

(2s)-2-(Fmoc-amino)-7-octynoic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of (2s)-2-(Fmoc-amino)-7-octynoic acid is the peptide synthesis process . This compound is a type of Fmoc-protected amino acid, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amine group of amino acids during peptide synthesis .

Mode of Action

This compound interacts with its targets by participating in the step-by-step process of peptide synthesis . The Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted side reactions and polymerization during the synthesis process . The Fmoc group is stable under coupling reaction conditions and can be easily cleaved, minimizing unwanted side reactions and epimerization .

Biochemical Pathways

The key biochemical pathway involved is the peptide synthesis process. In this process, amino acids link together by forming an amide bond between the amino group of the growing peptide anchored to an insoluble resin with the activated carboxylic acid moiety of the incoming amino acid . The Fmoc group of this compound plays a crucial role in ensuring the correct formation of peptide bonds .

Pharmacokinetics

The pharmacokinetics of this compound are primarily related to its role in peptide synthesis. The Fmoc group makes the amino acids soluble in most organic solvents, which is beneficial for the synthesis process . The use of high-quality, pure Fmoc amino acids results in higher yields, easier peptide purification, and a more consistent impurity profile in crude peptides .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. The use of Fmoc chemistry enables the rapid and efficient synthesis of peptides, including those over 50 amino acid residues in complexity . This makes it a highly valuable tool for life science research .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. The milder reaction conditions required for the cleavage of the peptide from the resin contribute to the popularity of Fmoc SPPS . The Fmoc group is stable under these conditions, ensuring the successful synthesis of peptides .

Biochemische Analyse

Biochemical Properties

(2S)-2-(Fmoc-amino)-7-octynoic acid, as a Fmoc-modified amino acid, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks

Molecular Mechanism

It is known that Fmoc-modified amino acids can form low molecular weight hydrogelators

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAAQTGBSLHOGR-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B3003453.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B3003454.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate](/img/structure/B3003471.png)